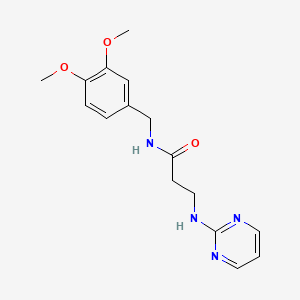

N-(3,4-dimethoxybenzyl)-3-(2-pyrimidinylamino)propanamide

Description

N-(3,4-dimethoxybenzyl)-3-(2-pyrimidinylamino)propanamide is a synthetic organic compound that belongs to the class of amides It features a benzyl group substituted with methoxy groups at the 3 and 4 positions, a pyrimidinylamino group, and a propanamide backbone

Properties

Molecular Formula |

C16H20N4O3 |

|---|---|

Molecular Weight |

316.35 g/mol |

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-3-(pyrimidin-2-ylamino)propanamide |

InChI |

InChI=1S/C16H20N4O3/c1-22-13-5-4-12(10-14(13)23-2)11-20-15(21)6-9-19-16-17-7-3-8-18-16/h3-5,7-8,10H,6,9,11H2,1-2H3,(H,20,21)(H,17,18,19) |

InChI Key |

PSZJYDCRZVKNMX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)CCNC2=NC=CC=N2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-3-(2-pyrimidinylamino)propanamide typically involves the following steps:

Formation of the Benzyl Intermediate: The starting material, 3,4-dimethoxybenzyl chloride, is reacted with an appropriate amine to form the benzyl intermediate.

Amidation Reaction: The benzyl intermediate is then reacted with 3-(2-pyrimidinylamino)propanoic acid under amidation conditions to form the final product.

Common reagents and conditions used in these reactions include:

- Solvents like dichloromethane or ethanol

- Catalysts such as triethylamine or N,N’-dicyclohexylcarbodiimide (DCC)

- Reaction temperatures ranging from room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques like crystallization, distillation, and chromatography are used for purification.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-3-(2-pyrimidinylamino)propanamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amide group can be reduced to form amines.

Substitution: The benzyl and pyrimidinyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-)

Major Products Formed

- Oxidation products: Aldehydes, carboxylic acids

- Reduction products: Amines

- Substitution products: Various substituted derivatives

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-3-(2-pyrimidinylamino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

- N-(3,4-dimethoxybenzyl)-3-(2-pyridinylamino)propanamide

- N-(3,4-dimethoxybenzyl)-3-(2-pyrimidinylamino)butanamide

Uniqueness

N-(3,4-dimethoxybenzyl)-3-(2-pyrimidinylamino)propanamide is unique due to its specific substitution pattern and the combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

N-(3,4-dimethoxybenzyl)-3-(2-pyrimidinylamino)propanamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. With a molecular formula of and a molecular weight of 316.35 g/mol, this compound has been studied for various biological activities, including its effects on enzyme inhibition, anti-inflammatory properties, and potential as an anticonvulsant.

| Property | Value |

|---|---|

| Molecular Formula | C16H20N4O3 |

| Molecular Weight | 316.35 g/mol |

| CAS Number | 1401588-08-6 |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Studies suggest that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which could lead to its therapeutic effects.

Anticonvulsant Activity

Research indicates that this compound may exhibit anticonvulsant properties. In animal models, it has shown efficacy in reducing seizure activity, which is critical for developing treatments for epilepsy. For instance, the compound was tested in mice using the maximal electroshock (MES) test, demonstrating a significant reduction in seizure duration and frequency.

Case Studies

- Anticonvulsant Efficacy : In a study involving the administration of the compound at varying doses, it was found that lower doses effectively reduced seizure activity without causing significant sedation. The effective dose (ED50) was determined to be around 2.5 mg/kg.

- Enzyme Inhibition : Another study focused on the compound's ability to inhibit specific enzymes linked to inflammatory responses. Results indicated that it could reduce the activity of cyclooxygenase (COX) enzymes, which are pivotal in prostaglandin synthesis and inflammation.

Research Findings

- In vitro Studies : Laboratory tests revealed that this compound effectively inhibited cell proliferation in cancer cell lines, suggesting potential anticancer properties.

- Pharmacokinetics : The pharmacokinetic profile showed rapid absorption and metabolism in vivo, with peak plasma concentrations occurring within 30 minutes post-administration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.